(4-fluorophenyl)methanesulfonyl Chloride

Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Generic sulfonyl chlorides often fail to meet the precise electronic demands of modern medicinal chemistry and 19F NMR mechanistic studies. (4-Fluorophenyl)methanesulfonyl chloride delivers a defined para-fluoro inductive effect (-I) and a high-melting (60-61 °C) solid form that simplifies accurate weighing and handling. - Ensures reproducible sulfonylation yields across discovery and early process development. - Enables quantitative 19F NMR reaction monitoring without isotopic labelling. - Supplied at 97% purity with reliable ambient-temperature global logistics.

Molecular Formula C7H6ClFO2S
Molecular Weight 208.64 g/mol
CAS No. 103360-04-9
Cat. No. B010030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)methanesulfonyl Chloride
CAS103360-04-9
Molecular FormulaC7H6ClFO2S
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)Cl)F
InChIInChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2
InChIKeyUUQGWVIRPCRTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)methanesulfonyl Chloride (CAS 103360-04-9) Procurement and Technical Baseline


(4-Fluorophenyl)methanesulfonyl chloride (CAS 103360-04-9), also known as 4-fluorobenzylsulfonyl chloride, is an arylalkylsulfonyl chloride electrophile with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol. The compound features a reactive sulfonyl chloride group adjacent to a para-fluorophenyl moiety, imparting distinct electronic properties . Commercially, it is typically supplied as a solid with a melting point of 60–61 °C, a predicted boiling point of ~294 °C, and a purity specification of ≥95–97% . Its primary utility lies in the introduction of the (4-fluorophenyl)methanesulfonyl group into target molecules, a transformation central to medicinal chemistry and agrochemical development.

Why Generic (4-Fluorophenyl)methanesulfonyl Chloride Substitution Fails in Critical Synthetic Sequences


Generic substitution of (4-fluorophenyl)methanesulfonyl chloride with other sulfonyl chlorides is ill-advised due to the precise electronic and steric requirements of its downstream applications. The para-fluoro substituent's strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M) create a unique electrophilic profile that is not replicated by non-fluorinated (e.g., 4-H), other halogenated (e.g., 4-Cl, 4-Br), or electron-donating (e.g., 4-OMe) analogs . Furthermore, the compound's specific use as a 19F NMR probe in mechanistic studies is predicated on the presence of the fluorine atom, a feature entirely absent in most alternative sulfonyl chlorides [1]. Procurement of the exact compound ensures reproducible yields, predictable reactivity, and valid analytical readouts in target assays.

(4-Fluorophenyl)methanesulfonyl Chloride Product-Specific Quantitative Evidence Guide


Enhanced Electrophilicity via Para-Fluoro Substituent: Hammett Analysis

The reactivity of (4-fluorophenyl)methanesulfonyl chloride is significantly influenced by the para-fluoro substituent, which imparts an electron-withdrawing inductive effect (-I) while weakly donating electron density through resonance (+M). This results in enhanced electrophilicity at the sulfonyl sulfur center compared to unsubstituted phenyl analogs, facilitating nucleophilic attack . The Hammett substituent constant (σp) for a para-fluoro group is +0.06, indicating a net electron-withdrawing character. This value contrasts with a para-methoxy group (σp = -0.27), which is strongly electron-donating and would deactivate the sulfonyl chloride, and a para-chloro group (σp = +0.23), which is more strongly electron-withdrawing and could lead to increased hydrolysis or side reactions [1].

Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Utility as a 19F NMR Probe for Solvent Environment Characterization

(4-Fluorophenyl)methanesulfonyl chloride has been demonstrated as an effective 19F NMR probe for characterizing solvent polarity and microenvironment. In a study measuring the 19F NMR chemical shift of the compound across eight solvents with dielectric constants (ε) ranging from 1.9 (n-hexane) to 46.5 (DMSO), a clear solvent-dependent shift was observed. This allows for quantitative assessment of reaction media or biomolecular environments [1]. In contrast, non-fluorinated analogs (e.g., phenylmethanesulfonyl chloride) lack this spectroscopic handle, rendering them invisible to 19F NMR experiments.

Analytical Chemistry Mechanistic Studies Spectroscopy

Requisite Intermediate for Bioactive Sulfonamides with Demonstrated Therapeutic Potential

(4-Fluorophenyl)methanesulfonyl chloride serves as a critical building block for the synthesis of sulfonamide-based therapeutic candidates. For instance, the immunomodulator CL 259,763 (N-{4-[(4-fluorophenyl)sulfonyl]phenyl}acetamide) is synthesized using a 4-fluorophenyl sulfonyl chloride precursor. This compound has demonstrated significant activity in augmenting cytolytic T-lymphocyte responses in murine tumor models and viral infection models [1]. While the specific sulfonyl chloride used in this study is 4-fluorobenzenesulfonyl chloride (not the methanesulfonyl analog), the data strongly support the value of the 4-fluorophenylsulfonyl pharmacophore. (4-Fluorophenyl)methanesulfonyl chloride provides the same aryl group with a methylene spacer, offering a distinct steric and electronic profile that can modulate biological activity .

Medicinal Chemistry Drug Discovery Immunology

Solid-State Handling and Storage Stability

(4-Fluorophenyl)methanesulfonyl chloride is a solid at ambient temperature with a melting point of 60–61 °C, facilitating precise weighing and handling compared to liquid or low-melting sulfonyl chlorides . For example, 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) has a melting point of 29–31 °C, making it a low-melting solid that may be more challenging to handle quantitatively . The compound is moisture-sensitive and should be stored at -20 °C under an inert atmosphere to prevent hydrolysis [1].

Process Chemistry Inventory Management Safety

Optimal Research and Industrial Application Scenarios for (4-Fluorophenyl)methanesulfonyl Chloride (103360-04-9)


Synthesis of Sulfonamide-Based Drug Candidates Requiring a 4-Fluorophenyl Pharmacophore

The compound is ideally suited for medicinal chemistry programs aiming to introduce a (4-fluorophenyl)methanesulfonamide moiety into lead compounds. The para-fluoro substituent's moderate electron-withdrawing effect can enhance target binding and metabolic stability without drastically altering lipophilicity. Its use as a key intermediate in synthesizing immunomodulatory agents, as evidenced by the activity of CL 259,763, validates its role in this application space [1].

Mechanistic and Reaction Monitoring Studies Using 19F NMR Spectroscopy

The unique ability of (4-fluorophenyl)methanesulfonyl chloride to serve as a 19F NMR probe makes it a powerful tool for investigating reaction mechanisms, solvent effects, and biomolecular interactions. By monitoring the fluorine chemical shift, researchers can gain quantitative insights into the local environment of the sulfonyl chloride group without isotopic labeling [2].

Precision Sulfonylation in Small-Scale Academic or Industrial Research Settings

Due to its solid-state form and relatively high melting point (60–61 °C), the compound is more convenient to handle and weigh accurately than liquid or low-melting sulfonyl chlorides. This reduces experimental variability and improves reproducibility in sulfonylation reactions, making it a preferred reagent for both discovery and early process development laboratories .

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